molecular formula C9H10ClNO B1394966 (4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine CAS No. 1228542-42-4

(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine

Cat. No.: B1394966
CAS No.: 1228542-42-4
M. Wt: 183.63 g/mol
InChI Key: YCWHOLRRUIEVQK-MRVPVSSYSA-N
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Description

(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzopyran Ring: The initial step involves the formation of the benzopyran ring structure. This can be achieved through a cyclization reaction of a suitable precursor, such as a phenol derivative, with an appropriate aldehyde or ketone under acidic or basic conditions.

    Chlorination: The next step involves the introduction of the chlorine atom at the 8th position of the benzopyran ring. This can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amination: The final step involves the introduction of the amine group at the 4th position. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative, under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (4R)-limonene: A naturally occurring compound with similar structural features but different biological activities.

    (4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine analogs: Compounds with slight modifications in the benzopyran ring or substituents, leading to variations in their biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern and stereochemistry, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific research and industrial applications.

Properties

IUPAC Name

(4R)-8-chloro-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWHOLRRUIEVQK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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